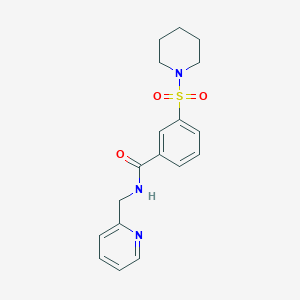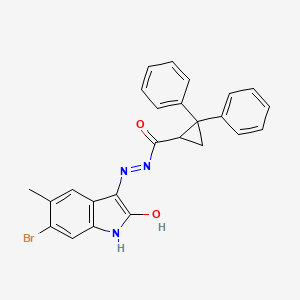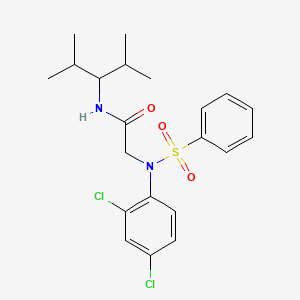![molecular formula C14H9Cl3N2OS B5227424 3-chloro-N-{[(3,5-dichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5227424.png)
3-chloro-N-{[(3,5-dichlorophenyl)amino]carbonothioyl}benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-chloro-N-{[(3,5-dichlorophenyl)amino]carbonothioyl}benzamide, also known as D4476, is a small molecule inhibitor that has been widely used in scientific research. It is a potent and selective inhibitor of the protein kinase CK1, which plays a crucial role in various cellular processes, including cell cycle progression, circadian rhythm, and Wnt signaling.
科学研究应用
3-chloro-N-{[(3,5-dichlorophenyl)amino]carbonothioyl}benzamide has been widely used as a tool compound in scientific research to investigate the role of CK1 in various cellular processes. For example, it has been used to study the regulation of the circadian clock, as CK1 is involved in the phosphorylation of clock proteins. 3-chloro-N-{[(3,5-dichlorophenyl)amino]carbonothioyl}benzamide has also been used to investigate the role of CK1 in the Wnt signaling pathway, which is involved in embryonic development and cancer progression. In addition, 3-chloro-N-{[(3,5-dichlorophenyl)amino]carbonothioyl}benzamide has been used to study the role of CK1 in the DNA damage response, apoptosis, and autophagy.
作用机制
3-chloro-N-{[(3,5-dichlorophenyl)amino]carbonothioyl}benzamide is a potent and selective inhibitor of CK1, which is a serine/threonine protein kinase that phosphorylates a wide range of substrates. CK1 is involved in various cellular processes, including cell cycle progression, circadian rhythm, and Wnt signaling. 3-chloro-N-{[(3,5-dichlorophenyl)amino]carbonothioyl}benzamide binds to the ATP-binding site of CK1 and prevents its activity, leading to the inhibition of downstream signaling pathways.
Biochemical and Physiological Effects
3-chloro-N-{[(3,5-dichlorophenyl)amino]carbonothioyl}benzamide has been shown to have significant biochemical and physiological effects in various cell types. For example, it has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit the proliferation of endothelial cells, and modulate the activity of the circadian clock. 3-chloro-N-{[(3,5-dichlorophenyl)amino]carbonothioyl}benzamide has also been shown to modulate the activity of the Wnt signaling pathway, leading to the inhibition of cell proliferation and migration.
实验室实验的优点和局限性
3-chloro-N-{[(3,5-dichlorophenyl)amino]carbonothioyl}benzamide has several advantages for lab experiments, including its potency and selectivity for CK1, its ability to inhibit downstream signaling pathways, and its availability as a tool compound. However, there are also some limitations to its use, including its relatively low solubility in aqueous solutions, its potential off-target effects, and its limited bioavailability in vivo.
未来方向
There are several future directions for the use of 3-chloro-N-{[(3,5-dichlorophenyl)amino]carbonothioyl}benzamide in scientific research. One potential direction is the investigation of its role in the DNA damage response, as CK1 has been shown to be involved in this process. Another potential direction is the study of its effects on autophagy, which is a cellular process that is involved in the degradation of damaged organelles and proteins. In addition, the development of more potent and selective CK1 inhibitors could lead to the identification of new therapeutic targets for various diseases, including cancer and neurological disorders.
Conclusion
In conclusion, 3-chloro-N-{[(3,5-dichlorophenyl)amino]carbonothioyl}benzamide is a small molecule inhibitor that has been widely used in scientific research to investigate the role of CK1 in various cellular processes. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. 3-chloro-N-{[(3,5-dichlorophenyl)amino]carbonothioyl}benzamide has significant potential as a tool compound for the investigation of CK1 signaling pathways, and its use could lead to the identification of new therapeutic targets for various diseases.
合成方法
The synthesis of 3-chloro-N-{[(3,5-dichlorophenyl)amino]carbonothioyl}benzamide involves the reaction of 3,5-dichloroaniline with carbon disulfide to form the corresponding dithiocarbamate, which is then reacted with 3-chlorobenzoyl chloride to give the final product. The yield of 3-chloro-N-{[(3,5-dichlorophenyl)amino]carbonothioyl}benzamide is typically around 40%, and the purity can be increased by recrystallization from ethanol.
属性
IUPAC Name |
3-chloro-N-[(3,5-dichlorophenyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl3N2OS/c15-9-3-1-2-8(4-9)13(20)19-14(21)18-12-6-10(16)5-11(17)7-12/h1-7H,(H2,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSHSXMAXCARJQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC(=S)NC2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-({[4-(2-oxo-2H-chromen-3-yl)phenyl]amino}carbonothioyl)-2-naphthamide](/img/structure/B5227357.png)
![4-benzyl-1-{3-[1-(1-cyclohexen-1-ylacetyl)-4-piperidinyl]propanoyl}piperidine](/img/structure/B5227366.png)

![4-butoxy-N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5227374.png)
![6-(4-chlorophenyl)-2-(1-pyrrolidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B5227384.png)

![4-({[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B5227402.png)
![2-(2-{4-[3-(2,5-dimethylphenoxy)-2-hydroxypropyl]-1-piperazinyl}ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione dihydrochloride](/img/structure/B5227409.png)


![cyclohexyl 4-[4-(diethylamino)phenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5227440.png)
![N-[(2-phenoxy-3-pyridinyl)methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5227447.png)
![N-[2-(diethylamino)ethyl]-2-(4-ethyl-1-oxo-2(1H)-phthalazinyl)acetamide](/img/structure/B5227455.png)